Cas no 2138567-12-9 (tert-butyl N-3-bromo-2-(cyclohexyloxy)-2-methylpropylcarbamate)

Tert-butyl N-3-bromo-2-(cyclohexyloxy)-2-methylpropylcarbamate is a specialized carbamate derivative featuring a brominated alkyl chain and a cyclohexyloxy substituent. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its key structural attributes—the tert-butyl carbamate protecting group and the reactive bromine moiety—enable selective functionalization, making it valuable for constructing complex molecular frameworks. The cyclohexyloxy group enhances steric and electronic properties, influencing reactivity and stability. This reagent is suited for controlled transformations in peptide chemistry and medicinal chemistry research, offering precise modification capabilities. Proper handling under inert conditions is recommended due to its sensitivity.
tert-butyl N-3-bromo-2-(cyclohexyloxy)-2-methylpropylcarbamate structure
2138567-12-9 structure
Product name:tert-butyl N-3-bromo-2-(cyclohexyloxy)-2-methylpropylcarbamate
CAS No:2138567-12-9
MF:C15H28BrNO3
MW:350.291724205017
CID:6186058
PubChem ID:165960895

tert-butyl N-3-bromo-2-(cyclohexyloxy)-2-methylpropylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-3-bromo-2-(cyclohexyloxy)-2-methylpropylcarbamate
    • EN300-1135495
    • tert-butyl N-[3-bromo-2-(cyclohexyloxy)-2-methylpropyl]carbamate
    • 2138567-12-9
    • Inchi: 1S/C15H28BrNO3/c1-14(2,3)20-13(18)17-11-15(4,10-16)19-12-8-6-5-7-9-12/h12H,5-11H2,1-4H3,(H,17,18)
    • InChI Key: FOTXYBYBGUOWAM-UHFFFAOYSA-N
    • SMILES: BrCC(C)(CNC(=O)OC(C)(C)C)OC1CCCCC1

Computed Properties

  • Exact Mass: 349.12526g/mol
  • Monoisotopic Mass: 349.12526g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 7
  • Complexity: 311
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 47.6Ų
  • XLogP3: 3.6

tert-butyl N-3-bromo-2-(cyclohexyloxy)-2-methylpropylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1135495-10.0g
tert-butyl N-[3-bromo-2-(cyclohexyloxy)-2-methylpropyl]carbamate
2138567-12-9
10g
$5037.0 2023-05-23
Enamine
EN300-1135495-0.1g
tert-butyl N-[3-bromo-2-(cyclohexyloxy)-2-methylpropyl]carbamate
2138567-12-9 95%
0.1g
$678.0 2023-10-26
Enamine
EN300-1135495-10g
tert-butyl N-[3-bromo-2-(cyclohexyloxy)-2-methylpropyl]carbamate
2138567-12-9 95%
10g
$3315.0 2023-10-26
Enamine
EN300-1135495-1g
tert-butyl N-[3-bromo-2-(cyclohexyloxy)-2-methylpropyl]carbamate
2138567-12-9 95%
1g
$770.0 2023-10-26
Enamine
EN300-1135495-5.0g
tert-butyl N-[3-bromo-2-(cyclohexyloxy)-2-methylpropyl]carbamate
2138567-12-9
5g
$3396.0 2023-05-23
Enamine
EN300-1135495-0.5g
tert-butyl N-[3-bromo-2-(cyclohexyloxy)-2-methylpropyl]carbamate
2138567-12-9 95%
0.5g
$739.0 2023-10-26
Enamine
EN300-1135495-0.25g
tert-butyl N-[3-bromo-2-(cyclohexyloxy)-2-methylpropyl]carbamate
2138567-12-9 95%
0.25g
$708.0 2023-10-26
Enamine
EN300-1135495-1.0g
tert-butyl N-[3-bromo-2-(cyclohexyloxy)-2-methylpropyl]carbamate
2138567-12-9
1g
$1172.0 2023-05-23
Enamine
EN300-1135495-0.05g
tert-butyl N-[3-bromo-2-(cyclohexyloxy)-2-methylpropyl]carbamate
2138567-12-9 95%
0.05g
$647.0 2023-10-26
Enamine
EN300-1135495-2.5g
tert-butyl N-[3-bromo-2-(cyclohexyloxy)-2-methylpropyl]carbamate
2138567-12-9 95%
2.5g
$1509.0 2023-10-26

tert-butyl N-3-bromo-2-(cyclohexyloxy)-2-methylpropylcarbamate Related Literature

Additional information on tert-butyl N-3-bromo-2-(cyclohexyloxy)-2-methylpropylcarbamate

Comprehensive Overview of tert-butyl N-3-bromo-2-(cyclohexyloxy)-2-methylpropylcarbamate (CAS No. 2138567-12-9)

The compound tert-butyl N-3-bromo-2-(cyclohexyloxy)-2-methylpropylcarbamate (CAS No. 2138567-12-9) is a specialized organic molecule with significant applications in pharmaceutical and agrochemical research. Its unique structure, featuring a tert-butyl carbamate group, a bromo substituent, and a cyclohexyloxy moiety, makes it a versatile intermediate in synthetic chemistry. Researchers and industry professionals are increasingly interested in this compound due to its potential role in drug discovery and material science.

One of the key features of tert-butyl N-3-bromo-2-(cyclohexyloxy)-2-methylpropylcarbamate is its ability to serve as a building block for more complex molecules. The presence of the bromo group allows for further functionalization through cross-coupling reactions, such as Suzuki or Heck reactions, which are widely used in modern organic synthesis. This property aligns with the growing demand for highly functionalized intermediates in the development of new therapeutics and advanced materials.

In recent years, the scientific community has shown a heightened interest in carbamate-containing compounds due to their stability and bioactivity. The tert-butyl group in this molecule enhances its steric protection, making it a valuable precursor in peptide synthesis and prodrug design. Additionally, the cyclohexyloxy moiety contributes to the compound's lipophilicity, which is a critical factor in drug delivery systems. These attributes make CAS No. 2138567-12-9 a subject of ongoing research in medicinal chemistry.

The synthesis of tert-butyl N-3-bromo-2-(cyclohexyloxy)-2-methylpropylcarbamate typically involves multi-step reactions, including etherification and carbamate formation. Optimizing these processes is a hot topic in green chemistry, as researchers seek to reduce waste and improve yields. This aligns with the broader industry trend toward sustainable synthesis and environmentally friendly practices, which are frequently searched terms in academic and industrial databases.

From a commercial perspective, the demand for custom synthesis and high-purity intermediates like CAS No. 2138567-12-9 is on the rise. Pharmaceutical companies and contract research organizations (CROs) often seek such compounds to accelerate their R&D pipelines. The compound's compatibility with automated synthesis platforms further enhances its appeal, as automation is a dominant trend in modern chemical manufacturing.

In conclusion, tert-butyl N-3-bromo-2-(cyclohexyloxy)-2-methylpropylcarbamate (CAS No. 2138567-12-9) represents a valuable tool for chemists and researchers. Its structural complexity and functional diversity make it a standout choice for applications ranging from drug development to material science. As the scientific community continues to explore its potential, this compound is likely to remain a focal point in cutting-edge research and industrial applications.

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